

Application Note: Interpreting the Mass Spectrum of 4-Methylpentanamide

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Compound of Interest		
Compound Name:	4-Methylpentanamide	
Cat. No.:	B178914	Get Quote

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Abstract

This document provides a detailed analysis of the electron ionization (EI) mass spectrum of **4-Methylpentanamide**. It includes a summary of the key spectral data, a proposed fragmentation pathway, and a standardized protocol for acquiring similar mass spectra. This information is valuable for the structural elucidation and quality control of **4-Methylpentanamide** and related compounds in research and drug development settings.

Introduction

4-Methylpentanamide (C₆H₁₃NO, Molecular Weight: 115.17 g/mol) is a primary amide that can be found in various chemical contexts, from synthetic intermediates to potential biologically active molecules.[1][2] Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of such compounds. Electron ionization (EI) is a common "hard" ionization technique that induces significant fragmentation, providing a characteristic fingerprint for a given molecule.[1] Understanding the fragmentation pattern of **4-Methylpentanamide** is crucial for its unambiguous identification.

Mass Spectral Data

The electron ionization mass spectrum of **4-Methylpentanamide** is characterized by a series of fragment ions that provide structural information. The molecular ion peak ([M]+') is expected



at an m/z of 115. The most prominent peaks observed in the spectrum are summarized in the table below.

m/z	Relative Intensity	Proposed Fragment Ion	Fragmentation Pathway
115	Low	[C ₆ H ₁₃ NO] ⁺	Molecular Ion
59	Base Peak	[C₂H₅NO]+˙	McLafferty Rearrangement
72	High	[C₃H6NO]+	α-cleavage
44	High	[C₂H6N]+	Cleavage of the C-C bond adjacent to the carbonyl group
43	Moderate	[C3H7]+	Alkyl fragment

Note: Relative intensities are qualitative descriptions based on typical amide fragmentation and available spectral data. The base peak is the most intense peak in the spectrum.

Interpretation of the Fragmentation Pattern

The fragmentation of **4-Methylpentanamide** under electron ionization can be explained by several key processes common to primary amides:

- Molecular Ion Peak ([M]^{+*} at m/z 115): The peak corresponding to the intact molecule after the loss of one electron. Due to the energetic nature of EI, this peak is often of low abundance.
- McLafferty Rearrangement (Base Peak at m/z 59): This is a characteristic fragmentation for carbonyl compounds with a γ-hydrogen. In 4-Methylpentanamide, a hydrogen atom from the γ-carbon (carbon-4) is transferred to the carbonyl oxygen, leading to the cleavage of the Cα-Cβ bond and the formation of a neutral alkene (isobutene) and a resonance-stabilized radical cation of acetamide with an m/z of 59. This fragment is often the base peak in the spectra of such amides.



- α-Cleavage (m/z 72): This involves the cleavage of the bond between the α- and β-carbon atoms. For **4-Methylpentanamide**, this results in the loss of an isobutyl radical ([C₄H₉]') and the formation of the [CH₂C(O)NH₂]⁺ ion at m/z 72.
- Cleavage Adjacent to the Carbonyl Group (m/z 44): Cleavage of the C-C bond between the carbonyl carbon and the α-carbon results in the formation of the [C(O)NH₂]⁺ ion and an isobutyl radical. The resulting [C(O)NH₂]⁺ can further rearrange to [CH₂NH₂]⁺, both having an m/z of 44.
- Alkyl Fragmentation (m/z 43): The peak at m/z 43 corresponds to the stable isopropyl cation ([CH(CH₃)₂]⁺) formed from the cleavage of the alkyl chain.

Experimental Protocol: Acquiring the Mass Spectrum of 4-Methylpentanamide

This protocol outlines a general procedure for obtaining an electron ionization mass spectrum of **4-Methylpentanamide** using a gas chromatograph-mass spectrometer (GC-MS) system.

- 1. Instrumentation
- Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
- Capillary GC column suitable for the analysis of polar compounds (e.g., DB-5ms, HP-5ms).
- 2. Reagents and Materials
- 4-Methylpentanamide sample.
- High-purity solvent for sample dissolution (e.g., methanol, dichloromethane).
- High-purity helium carrier gas.
- 3. Sample Preparation
- Prepare a dilute solution of 4-Methylpentanamide (e.g., 1 mg/mL) in a suitable volatile solvent.



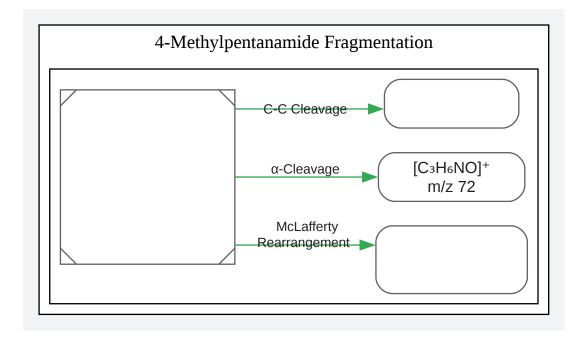
- Filter the sample if necessary to remove any particulate matter.
- 4. GC-MS Parameters
- Injection Volume: 1 μL
- Injector Temperature: 250 °C
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program:
 - o Initial temperature: 70 °C, hold for 2 minutes.
 - Ramp: Increase to 280 °C at a rate of 10 °C/min.
 - o Final hold: Hold at 280 °C for 5 minutes.
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Mass Range: m/z 35-200
- Scan Speed: 2 scans/second
- 5. Data Acquisition and Analysis
- Inject the prepared sample into the GC-MS system.
- Acquire the mass spectrum of the chromatographic peak corresponding to 4-Methylpentanamide.
- Process the data to identify the m/z values and relative intensities of the major peaks.



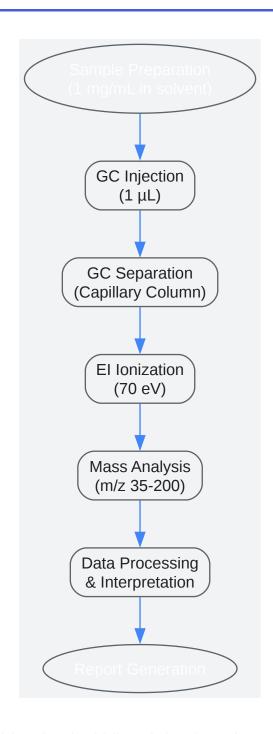
• Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Visualizations









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References



- 1. Pentanamide, 4-methyl- | C6H13NO | CID 290807 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pentanamide, 4-methyl- [webbook.nist.gov]
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